molecular formula C17H16O2 B14720813 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol CAS No. 17541-02-5

2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol

Cat. No.: B14720813
CAS No.: 17541-02-5
M. Wt: 252.31 g/mol
InChI Key: ZMTLMKNQOGROAB-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol is an organic compound with the molecular formula C17H16O2 It is characterized by the presence of a phenoxyphenyl group attached to a butyn-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol typically involves the reaction of 4-phenoxyphenylacetylene with acetone in the presence of a base or a Lewis acid catalyst. The reaction conditions often include:

    Base-catalyzed reaction: Using a strong base such as sodium hydroxide or potassium hydroxide.

    Lewis acid-catalyzed reaction: Utilizing catalysts like aluminum chloride or boron trifluoride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various ketones, aldehydes, and substituted phenoxy derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The phenoxyphenyl group plays a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol
  • 2-Methyl-4-phenylbut-3-yn-2-ol
  • 4-(4-(4-(3-Hydroxy-3-methylbut-1-ynyl)phenylazo)phenyl)-2-methylbut-3-yn-2-ol

Uniqueness

2-Methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol stands out due to its phenoxyphenyl group, which imparts unique chemical and biological properties

Properties

CAS No.

17541-02-5

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

2-methyl-4-(4-phenoxyphenyl)but-3-yn-2-ol

InChI

InChI=1S/C17H16O2/c1-17(2,18)13-12-14-8-10-16(11-9-14)19-15-6-4-3-5-7-15/h3-11,18H,1-2H3

InChI Key

ZMTLMKNQOGROAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)OC2=CC=CC=C2)O

Origin of Product

United States

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